molecular formula C11H7ClN4O3 B5839648 2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide

Cat. No.: B5839648
M. Wt: 278.65 g/mol
InChI Key: PEYPNMJENSGFOO-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H8ClN3O3. This compound is characterized by the presence of a chloro group, two cyanomethyl groups, and a nitro group attached to a benzamide core. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 2-chlorobenzamide to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The cyanomethyl groups can undergo hydrolysis to form carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Reduction: 2-amino-N,N-bis(cyanomethyl)-4-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanomethyl groups can interact with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-bis(cyanomethyl)benzamide: Lacks the nitro group, which affects its reactivity and applications.

    4-nitro-N,N-bis(cyanomethyl)benzamide: Lacks the chloro group, leading to different substitution reactions.

    2-chloro-4-nitrobenzamide: Lacks the cyanomethyl groups, affecting its overall chemical behavior.

Uniqueness

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide is unique due to the combination of chloro, nitro, and cyanomethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-chloro-N,N-bis(cyanomethyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O3/c12-10-7-8(16(18)19)1-2-9(10)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYPNMJENSGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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